molecular formula C11H15FN2O4S2 B7634834 N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide

Cat. No. B7634834
M. Wt: 322.4 g/mol
InChI Key: VMFBAIZOVWWKOI-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide, also known as FMP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FMP has been shown to have a high binding affinity for certain proteins and enzymes, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide has been shown to bind to certain proteins with high affinity, making it a valuable tool for studying protein-protein interactions and their role in various biological processes.

Mechanism of Action

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide works by binding to specific proteins or enzymes, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide varies depending on the protein or enzyme it is targeting, but in general, it works by blocking the active site or interfering with the binding of other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide depend on the specific protein or enzyme it is targeting. In general, N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide has been shown to have a wide range of effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. These effects make N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide is its high binding affinity for certain proteins and enzymes, making it a valuable tool for studying protein-protein interactions and other biological processes. However, N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.

Future Directions

There are many potential future directions for research involving N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide. One area of interest is the development of new N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide derivatives with improved binding affinity and selectivity for specific proteins or enzymes. Another area of research is the development of new methods for delivering N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide to specific tissues or cells, allowing for more targeted therapies. Additionally, N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness and reduce side effects. Overall, the potential applications of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide in scientific research and medicine are vast, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide involves several steps, including the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with methanesulfonic acid to yield N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide. This method has been optimized for high yield and purity, making N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide readily available for scientific research applications.

properties

IUPAC Name

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S2/c1-19(15,16)13-9-4-5-11(10(12)8-9)20(17,18)14-6-2-3-7-14/h4-5,8,13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBAIZOVWWKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide

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